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molecular formula C10H8Cl2O B8794801 4-(2,4-dichlorophenyl)but-3-en-2-one

4-(2,4-dichlorophenyl)but-3-en-2-one

Cat. No. B8794801
M. Wt: 215.07 g/mol
InChI Key: SAEQHTBHPNKKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04291034

Procedure details

To a solution of 2.3 g of sodium in 200 ml of ethanol is added 15.7 g of diethylmalonate followed by a suspension of 20 g of 1-(2,4-dichlorophenyl)-1-butene-3-one in 100 ml ethanol. The mixture is heated under reflux for 2 hrs and then concentrated to dryness in vacuo. The solid is partitioned between 200 ml water and 200 ml ether. The ether layer is discarded and 20 ml 50% NaOH is added to the aqueous layer which is heated under reflux for 2 hrs. The mixture is filtered and the filtrate is made strongly acidic pH <2 with concentrated sulfuric acid. The mixture is heated on a steam bath for 2 hrs. The resulting solid is collected, pulverized and suspended in 500 ml of 10N sulfuric acid and heated on a steam bath for 2 hrs and cooled to 0° C. The solid is collected, washed with water and recrystallized from a mixture of dimethylformamide and ethyl acetate. Drying in vacuo at 80° C. for 6 hrs gives 5-(2,4-dichlorophenyl)cyclohexane-1,3dione; mp 192°-196° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C([C:4](CC)(C([O-])=O)[C:5]([O-])=[O:6])C.[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[CH:21]=[CH:22][C:23](=[O:25])[CH3:24]>C(O)C>[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[CH:21]1[CH2:4][C:5](=[O:6])[CH2:24][C:23](=[O:25])[CH2:22]1 |^1:0|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
15.7 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=CC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The solid is partitioned between 200 ml water and 200 ml ether
ADDITION
Type
ADDITION
Details
20 ml 50% NaOH is added to the aqueous layer which
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a steam bath for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of dimethylformamide and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying in vacuo at 80° C. for 6 hrs
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1CC(CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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